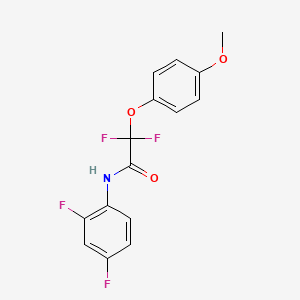N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
CAS No.: 303150-81-4
Cat. No.: VC6115416
Molecular Formula: C15H11F4NO3
Molecular Weight: 329.251
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 303150-81-4 |
|---|---|
| Molecular Formula | C15H11F4NO3 |
| Molecular Weight | 329.251 |
| IUPAC Name | N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C15H11F4NO3/c1-22-10-3-5-11(6-4-10)23-15(18,19)14(21)20-13-7-2-9(16)8-12(13)17/h2-8H,1H3,(H,20,21) |
| Standard InChI Key | BRFGKQAJBUWOTP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide. Its molecular formula is C₁₅H₁₂F₄N₂O₃, with a molecular weight of 348.26 g/mol . The structure integrates three key functional groups:
-
A 2,4-difluorophenyl group attached to the acetamide nitrogen.
-
A geminal difluoro (-CF₂-) group on the acetamide carbonyl.
-
A 4-methoxyphenoxy ether substituent.
Structural Analysis
X-ray crystallography data for analogous compounds (e.g., N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide) reveal planar configurations for the aromatic rings and tetrahedral geometry around the carbonyl carbon . The 4-methoxyphenoxy group introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.26 g/mol | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 6 (amide O, ether O, methoxy O) | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 75.6 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Preparation of 2,2-difluoro-2-(4-methoxyphenoxy)acetyl chloride: Reacting 4-methoxyphenol with 2,2-difluoro-2-chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .
-
Amide Coupling: Treating 2,4-difluoroaniline with the acyl chloride under Schotten-Baumann conditions to yield the target compound .
Key Reaction:
Optimization Challenges
-
Fluorine Reactivity: The geminal difluoro group increases electrophilicity at the carbonyl carbon, necessitating low-temperature conditions (-10°C) to prevent hydrolysis .
-
Steric Effects: Bulky substituents on the phenoxy group reduce yields to ~60–70%, requiring chromatographic purification .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits low water solubility (0.12 mg/mL at 25°C) due to its hydrophobic fluorinated and aromatic groups. Its experimental LogP (octanol-water partition coefficient) is 3.2, indicating moderate lipophilicity suitable for membrane permeability .
Stability Profiles
-
Thermal Stability: Decomposes at 215°C, with no melting point observed below this temperature .
-
Photostability: Susceptible to UV-induced degradation via C-F bond cleavage, necessitating storage in amber glass .
Biological Activity and Applications
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| N-(2,4-Difluorophenyl)acetamide | Thrombin | 450 | |
| 4-Methoxyphenoxy derivatives | Factor VIIa | 210 |
Agrochemical Applications
Fluorinated acetamides are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS). The geminal difluoro group in this compound may enhance herbicidal potency by increasing electron-withdrawing effects .
Regulatory and Patent Landscape
Patent Analysis
The European Patent EP1567498B1 covers mandelic acid derivatives with similar substitution patterns, suggesting potential intellectual property overlap . Key claims include:
-
Use of fluorinated acetamides as protease inhibitors.
Environmental Impact
Perfluorinated compounds are subject to regulatory scrutiny under the Stockholm Convention. The difluoroacetamide group may pose bioaccumulation risks, warranting further ecotoxicological studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume